WAY-313318

Description

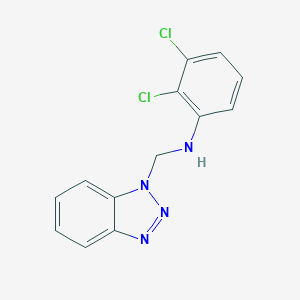

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2N4 |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2,3-dichloroaniline |

InChI |

InChI=1S/C13H10Cl2N4/c14-9-4-3-6-11(13(9)15)16-8-19-12-7-2-1-5-10(12)17-18-19/h1-7,16H,8H2 |

InChI Key |

CKZSPQIIOBZZRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

WAY-313318: A Deep Dive into its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-313318 has emerged as a significant small molecule of interest in the field of regenerative medicine and disease therapeutics due to its targeted action on the Wnt signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an antagonist of Secreted Frizzled-Related Protein 1 (SFRP1). By inhibiting this endogenous inhibitor of the Wnt pathway, this compound effectively stimulates Wnt signaling, a pathway crucial for tissue homeostasis, regeneration, and development. This guide will delve into the quantitative data supporting its activity, detailed experimental protocols for its study, and visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of SFRP1

The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. A key negative regulator of this pathway is Secreted Frizzled-Related Protein 1 (SFRP1), which acts by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors and LRP5/6 co-receptors. This inhibition leads to the degradation of β-catenin, a central component of the Wnt pathway, and the subsequent inactivation of Wnt target gene transcription.

This compound functions as a direct antagonist of SFRP1. By binding to SFRP1, this compound prevents its interaction with Wnt ligands. This liberates Wnt proteins to bind to the FZD/LRP5/6 receptor complex, initiating the downstream signaling cascade. The key consequence is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. This mechanism has shown therapeutic potential in preclinical models of conditions characterized by insufficient Wnt signaling, such as androgenetic alopecia (hair loss) and osteoporosis.[1][2][3][4]

Quantitative Data on this compound (WAY-316606) Activity

The following tables summarize the key quantitative parameters that define the potency and efficacy of WAY-316606, a compound extensively studied for its SFRP1 inhibitory activity and considered to be representative of the this compound chemical series.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) to SFRP1 | 0.08 µM | Tryptophan Fluorescence Quenching | |

| IC50 for SFRP1 Inhibition | 0.5 µM | Fluorescence Polarization Binding Assay | |

| EC50 for Wnt Signaling Activation | 0.65 µM | TCF-Luciferase Reporter Assay (U2-OS cells) | |

| EC50 for Bone Formation | ~1 nM | Neonatal Murine Calvarial Assay (Total Bone Area) |

| Target | Binding Affinity (Kd) | Selectivity (over SFRP1) | Reference |

| SFRP1 | 0.08 µM | - | |

| SFRP2 | 1 µM | ~12.5-fold weaker |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams were generated using Graphviz.

References

WAY-313318: A Selective Inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1) for Wnt Signaling Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WAY-313318, a small molecule inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1). sFRP-1 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway involved in numerous developmental and physiological processes, including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of Wnt signaling is implicated in various diseases, including cancer and osteoporosis. This compound, and its closely related analog WAY-316606, have emerged as valuable research tools for studying the therapeutic potential of sFRP-1 inhibition. This document details the mechanism of action of this compound, presents quantitative data on its efficacy and selectivity, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to sFRP-1 and the Wnt Signaling Pathway

The Wnt signaling pathway is a conserved signaling cascade that plays a pivotal role in embryonic development and adult tissue maintenance. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This interaction leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

Secreted Frizzled-Related Protein-1 (sFRP-1) is a soluble antagonist of the Wnt signaling pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of FZD receptors. By binding directly to Wnt ligands, sFRP-1 prevents their interaction with FZD receptors, thereby inhibiting the downstream signaling cascade. Overexpression of sFRP-1 has been associated with the suppression of Wnt signaling and has been implicated in the pathogenesis of various diseases.

This compound: A Selective sFRP-1 Inhibitor

This compound is a small molecule designed to selectively inhibit the activity of sFRP-1. By binding to sFRP-1, this compound prevents its interaction with Wnt ligands, thus restoring Wnt signaling. Due to the limited publicly available data on this compound, this guide incorporates data from its well-characterized and closely related analog, WAY-316606, which has been extensively used in preclinical studies to probe the effects of sFRP-1 inhibition.

Mechanism of Action

This compound and its analog WAY-316606 function by directly binding to sFRP-1, likely at a site that disrupts its ability to sequester Wnt ligands. This inhibition of the inhibitor leads to an increase in the local concentration of active Wnt proteins available to bind to their cognate FZD receptors, thereby activating the canonical Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the quantitative data for the sFRP-1 inhibitor WAY-316606, a close analog of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of WAY-316606

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 0.08 µM | Tryptophan Fluorescence Quenching | [1] |

| IC50 | 0.5 µM | Fluorescence Polarization Binding Assay | [2] |

| Functional Activity (EC50) | 0.65 µM | TCF-luciferase Reporter Gene Assay (U2-OS cells) | [1][2] |

Table 2: Selectivity Profile of WAY-316606

| Target | Binding Affinity (Kd) | Fold Selectivity (vs. sFRP-1) | Reference |

| sFRP-1 | 0.08 µM | 1 | [2] |

| sFRP-2 | > 1 µM | > 12.5 |

Table 3: Ex Vivo Efficacy of WAY-316606

| Assay | Endpoint | Effective Concentration | Reference |

| Murine Calvarial Organ Culture | Increased total bone area | EC50 ≈ 1 nM | |

| Human Hair Follicle Culture | Increased hair shaft elongation | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sFRP-1 inhibitors like WAY-316606.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of an inhibitor to sFRP-1 in a competitive format.

-

Principle: A fluorescently labeled tracer that binds to sFRP-1 is used. When the tracer is bound to the larger sFRP-1 protein, its rotation is slower, resulting in a high fluorescence polarization signal. An unlabeled inhibitor competes with the tracer for binding to sFRP-1, causing the tracer to be displaced and tumble more rapidly, leading to a decrease in the polarization signal.

-

Materials:

-

Recombinant human sFRP-1 protein

-

Fluorescently labeled tracer (e.g., a small molecule or peptide that binds sFRP-1)

-

This compound or other test compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of sFRP-1 and the fluorescent tracer in the assay buffer. The concentration of the tracer should be at its Kd for sFRP-1, and the sFRP-1 concentration should be sufficient to bind approximately 50-80% of the tracer.

-

Serially dilute the test compound (this compound) in the assay buffer.

-

Add the diluted test compound to the wells of the 384-well plate.

-

Add the sFRP-1/tracer mixture to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

References

The Discovery and Synthesis of WAY-313318: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-313318 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist in the Wnt signaling pathway. By inhibiting sFRP-1, this compound promotes canonical Wnt signaling, a pathway crucial for bone formation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its closely related, more potent analog, WAY-316606. Detailed experimental protocols for the key assays used in its characterization are provided, along with a summary of its biological activity. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of human sFRP-1. The screening of over 440,000 compounds utilized a cell-based functional assay measuring the activation of canonical Wnt signaling via a T-cell factor (TCF)-luciferase reporter gene.[1] One of the initial hits was a diarylsulfone sulfonamide, which demonstrated the ability to bind to sFRP-1 and inhibit its function.[1]

The Wnt signaling pathway plays a critical role in bone formation by promoting the differentiation and activity of osteoblasts, the cells responsible for building new bone tissue. sFRP-1 is a natural antagonist of this pathway, binding to Wnt proteins and preventing them from activating their receptors on the cell surface. By inhibiting sFRP-1, this compound effectively "turns on" the Wnt signaling cascade, leading to increased bone formation.[1] This mechanism of action makes sFRP-1 inhibitors like this compound promising candidates for the treatment of osteoporosis and other bone-related disorders.[2]

Further optimization of the initial diarylsulfone sulfonamide hit for improved potency and pharmaceutical properties led to the development of WAY-316606, a more potent analog.[1]

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt protein to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent inhibition of the "destruction complex," which consists of Axin, APC, GSK3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes involved in osteoblastogenesis. sFRP-1 acts as a negative regulator by binding directly to Wnt ligands, preventing them from interacting with the FZD receptor. This compound inhibits sFRP-1, thereby promoting Wnt signaling.

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on sFRP-1.

Synthesis of this compound

This compound is a diarylsulfone sulfonamide. The general synthetic approach for this class of compounds involves the reaction of a substituted benzenesulfonyl chloride with a substituted aniline or amine. While a specific synthesis for this compound has not been detailed in isolation, the synthesis of the closely related and more potent analog, WAY-316606, has been described. The synthesis of this compound would follow a similar synthetic route, with appropriate modifications of the starting materials.

The synthesis of the diarylsulfone sulfonamide core typically involves the following key steps:

-

Sulfonylation: Reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.

-

Functional group manipulation: Modification of substituents on the aromatic rings to introduce the desired chemical diversity. This may include nitration, reduction, halogenation, and alkylation reactions.

A plausible synthetic scheme for diarylsulfone sulfonamides, based on the published literature for related compounds, is outlined below.

Experimental Workflow: General Synthesis of Diarylsulfone Sulfonamides

Caption: General synthetic workflow for the preparation of diarylsulfone sulfonamide sFRP-1 inhibitors.

Biological Activity and Data

The biological activity of the diarylsulfone sulfonamide class of sFRP-1 inhibitors was evaluated using a series of in vitro and ex vivo assays. The data for the initial hit compound and the optimized lead, WAY-316606, are summarized below.

| Compound | sFRP-1 Binding (KD, µM) | sFRP-1 Inhibition (EC50, µM) | Murine Calvarial Bone Formation (EC50, µM) |

| Diarylsulfone Sulfonamide Hit | 0.35 | 3.9 | Not Reported |

| WAY-316606 | 0.08 | 0.65 | 0.0001 |

Data sourced from Bodine et al., 2009.

Experimental Protocols

TCF-Luciferase Reporter Gene Assay

This cell-based functional assay was the primary screen used to identify inhibitors of sFRP-1. It measures the activation of the canonical Wnt signaling pathway.

Objective: To quantify the ability of a compound to inhibit sFRP-1 and thereby activate Wnt signaling.

Principle: U2OS human osteosarcoma cells are transfected with a TCF-luciferase reporter gene. In the presence of active Wnt signaling, the TCF/LEF transcription factors are activated, leading to the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Wnt signaling.

Materials:

-

U2OS cells

-

Human sFRP-1 expression vector

-

Wnt-3 expression vector

-

TCF-luciferase reporter vector

-

Dual-Luciferase® Reporter Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed U2OS cells in 96-well plates at a density that allows for optimal transfection and growth.

-

Transfection: Co-transfect the cells with the sFRP-1, Wnt-3, and TCF-luciferase reporter vectors using a suitable transfection reagent. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: After an appropriate incubation period to allow for protein expression, treat the cells with various concentrations of the test compound (e.g., this compound). Include appropriate vehicle controls.

-

Luciferase Assay: Following compound incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity in the presence of the compound compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Tryptophan Fluorescence Quenching Assay

This biophysical assay was used to measure the direct binding of the compounds to sFRP-1.

Objective: To determine the binding affinity (KD) of a compound for sFRP-1.

Principle: sFRP-1, like many proteins, contains tryptophan residues which are intrinsically fluorescent. The fluorescence of these residues is sensitive to their local environment. When a ligand binds to the protein in proximity to a tryptophan residue, it can cause a change in the fluorescence signal, often a quenching (decrease) of the intensity. By titrating the protein with increasing concentrations of the ligand and measuring the change in fluorescence, a binding curve can be generated and the dissociation constant (KD) can be calculated.

Materials:

-

Purified human sFRP-1 protein

-

Test compound (e.g., this compound)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength to the maximum fluorescence emission of sFRP-1 (typically around 340-350 nm).

-

Protein Solution: Prepare a solution of purified sFRP-1 in a suitable buffer at a fixed concentration.

-

Titration: Add increasing concentrations of the test compound to the sFRP-1 solution. Allow the system to equilibrate after each addition.

-

Fluorescence Measurement: Measure the fluorescence intensity of the sFRP-1 solution after each addition of the compound.

-

Data Analysis: Correct the fluorescence data for any inner filter effects if the compound absorbs at the excitation or emission wavelengths. Plot the change in fluorescence as a function of the compound concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the KD.

Murine Calvarial Organ Culture Assay

This ex vivo assay was used to assess the bone-forming activity of the compounds in a physiologically relevant model.

Objective: To determine the effect of a compound on new bone formation.

Principle: Calvariae (skull caps) from neonatal mice are cultured in vitro. These explants contain osteoblasts and their progenitors and will continue to form new bone in culture. The addition of anabolic or catabolic agents to the culture medium can modulate the amount of new bone formation, which can be quantified by histomorphometry.

Materials:

-

Neonatal mice (3-4 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium supplemented with serum)

-

Test compound (e.g., WAY-316606)

-

Fixative (e.g., 10% neutral buffered formalin)

-

Histology equipment and reagents

-

Microscope with image analysis software

Procedure:

-

Dissection: Aseptically dissect the calvariae from neonatal mice.

-

Culture: Place the calvariae on stainless steel grids in culture dishes containing medium.

-

Treatment: Add the test compound at various concentrations to the culture medium. Include a vehicle control.

-

Incubation: Culture the calvariae for a period of 5-7 days, changing the medium and re-dosing with the compound as necessary.

-

Histological Processing: At the end of the culture period, fix the calvariae, dehydrate them, and embed them in a suitable medium (e.g., methyl methacrylate).

-

Sectioning and Staining: Cut thin sections of the calvariae and stain them to visualize the bone tissue (e.g., Von Kossa stain for mineralized bone and toluidine blue for cellular detail).

-

Histomorphometry: Using a microscope and image analysis software, quantify the area of new bone formation.

-

Data Analysis: Compare the amount of new bone formation in the compound-treated groups to the vehicle control group. Determine the EC50 for bone formation.

Conclusion

This compound and its optimized analog WAY-316606 represent a novel class of small molecule inhibitors of sFRP-1 that promote bone formation by activating the canonical Wnt signaling pathway. The discovery of these compounds through a high-throughput screening campaign, followed by medicinal chemistry optimization, has provided valuable tools for studying the role of Wnt signaling in bone biology and has identified a promising therapeutic strategy for the treatment of osteoporosis. The experimental protocols detailed in this guide provide a framework for the identification and characterization of future sFRP-1 inhibitors.

References

- 1. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The sFRP-1 Antagonist WAY-313318: A Technical Guide to its Role in β-Catenin Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of the small molecule inhibitor, WAY-313318, and its significant impact on the stabilization of β-catenin. By acting as a potent antagonist to Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the Wnt signaling pathway, this compound effectively promotes the accumulation of β-catenin, a critical step in the activation of this pathway. This guide will detail the quantitative data associated with a closely related and extensively studied analog, WAY-316606, which is often used as a reference compound. Furthermore, it will provide comprehensive experimental protocols for assessing the activity of such compounds on β-catenin stabilization and downstream signaling events. The intricate signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and the Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and degenerative disorders. A central event in the activation of this pathway is the stabilization and subsequent nuclear translocation of the transcriptional coactivator β-catenin.

Under basal conditions, a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Secreted Frizzled-Related Protein 1 (sFRP-1) acts as an endogenous inhibitor of this pathway by binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) receptors and LRP5/6 co-receptors.

This compound has been identified as a small molecule inhibitor of sFRP-1. By binding to sFRP-1, it prevents the sequestration of Wnt ligands, allowing them to bind to their receptors and initiate the signaling cascade that leads to the disassembly of the destruction complex and the subsequent stabilization of β-catenin. While specific quantitative data for this compound is not extensively available in public literature, the closely related compound WAY-316606 has been thoroughly characterized and serves as a valuable proxy for understanding the mechanism of action.

Quantitative Data for the sFRP-1 Antagonist WAY-316606

The following tables summarize the key quantitative parameters for WAY-316606, a well-characterized inhibitor of sFRP-1.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) for sFRP-1 | 0.08 µM | Fluorescence Polarization | [1] |

| IC50 for sFRP-1 Inhibition | 0.5 µM | Fluorescence Polarization Binding Assay | [1] |

| EC50 for Wnt-Luciferase Activity | 0.65 µM | TCF/LEF Luciferase Reporter Assay (U2-OS cells) | [1] |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the inhibitory action of sFRP-1 on the Wnt signaling pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound in promoting β-catenin stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of sFRP-1 inhibitors like this compound on β-catenin stabilization and Wnt pathway activation.

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of β-catenin in the nucleus.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Protocol Details:

-

Cell Seeding: U2-OS cells are seeded at a density of 1 x 104 cells/well in a 96-well white, clear-bottom plate and incubated overnight.

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for an additional 24 to 48 hours to allow for reporter gene expression.

-

Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control cells.

Western Blot for β-Catenin Stabilization

This method is used to directly measure the levels of total and active (non-phosphorylated) β-catenin in cells.

Caption: Workflow for Western Blot analysis of β-catenin.

Protocol Details:

-

Cell Treatment and Lysis: Cells (e.g., HEK293T, HaCaT keratinocytes) are treated with this compound for a specified time (e.g., 6-24 hours). Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. The membrane is then incubated overnight at 4°C with a primary antibody specific for total β-catenin or non-phosphorylated (active) β-catenin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Conclusion

This compound, through its inhibitory action on sFRP-1, represents a potent mechanism for activating the Wnt/β-catenin signaling pathway. The quantitative data from its analog, WAY-316606, demonstrates high-affinity binding to sFRP-1 and effective downstream activation of Wnt signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other sFRP-1 inhibitors on β-catenin stabilization and transcriptional activity. Further research into the specific activities of this compound will be crucial for its potential development as a therapeutic agent in diseases characterized by suppressed Wnt signaling.

References

Investigating the Downstream Targets of WAY-313318: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-313318 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1).[1] sFRP-1 is a known antagonist of the Wnt signaling pathway, which plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] By inhibiting sFRP-1, this compound effectively activates the canonical Wnt/β-catenin signaling pathway.[3] This mechanism of action has positioned this compound as a compound of interest for therapeutic applications in conditions characterized by suppressed Wnt signaling, notably in hair loss and osteoporosis.[4] This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing the experimental findings and methodologies used in their identification.

Core Mechanism of Action: Wnt/β-catenin Pathway Activation

The primary molecular target of this compound is sFRP-1. In the absence of an inhibitor like this compound, sFRP-1 binds to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface. This inhibition leads to the formation of a destruction complex in the cytoplasm, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Treatment with this compound disrupts the inhibitory action of sFRP-1, allowing Wnt ligands to bind to their receptors. This initiates a signaling cascade that leads to the disassembly of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of a wide array of downstream target genes.

Downstream Targets in Human Hair Follicles

The most well-documented downstream effects of this compound have been observed in the context of human hair growth. The landmark study by Hawkshaw et al. (2018) in PLOS Biology provides significant quantitative data on the molecular changes induced by WAY-316606 (this compound) in ex vivo organ-cultured human hair follicles.

Quantitative Data on Gene and Protein Expression

| Target | Molecule Type | Change | Fold Change / % Increase | Tissue/Cell Type | Experimental Method |

| AXIN2 | mRNA | Upregulation | ~2.5-fold | Human Hair Follicle | qRT-PCR |

| LEF1 | mRNA | Upregulation | ~2-fold | Human Hair Follicle | qRT-PCR |

| Keratin 85 (K85) | Protein | Upregulation | Significant increase | Human Hair Follicle | Immunofluorescence |

| SFRP1 | mRNA | Downregulation | -2.3-fold (with Cyclosporine A) | Human Hair Follicle | Microarray |

Data synthesized from Hawkshaw et al., 2018.

Key Downstream Effectors

-

AXIN2 and LEF1: The upregulation of AXIN2 and LEF1 mRNA is a direct confirmation of the activation of the canonical Wnt/β-catenin pathway. Both are well-established transcriptional targets of β-catenin/TCF signaling. Their increased expression indicates that this compound successfully promotes the nuclear translocation and activity of β-catenin in human hair follicle cells.

-

Keratin 85 (K85): The significant increase in the hair shaft keratin K85 protein highlights a functional consequence of Wnt pathway activation by this compound. This suggests that the compound not only activates the signaling cascade but also promotes the differentiation of hair matrix keratinocytes into hair shaft-producing cells, leading to enhanced hair growth.

Downstream Targets in Osteoclastogenesis

This compound was initially investigated for its potential in treating osteoporosis. A study on its effects on osteoclastogenesis revealed that by activating the Wnt/β-catenin pathway, this compound can suppress the formation and function of osteoclasts, the cells responsible for bone resorption.

Quantitative Data on Osteoclast-Specific Gene Expression

| Target Gene | Change upon this compound Treatment | Tissue/Cell Type | Experimental Method |

| TRAP (Tartrate-resistant acid phosphatase) | Suppression | Murine Bone Marrow-derived Macrophages | qRT-PCR |

| Cathepsin K | Suppression | Murine Bone Marrow-derived Macrophages | qRT-PCR |

| DC-STAMP | Suppression | Murine Bone Marrow-derived Macrophages | qRT-PCR |

| NFATc1 | Suppression | Murine Bone Marrow-derived Macrophages | qRT-PCR |

Data synthesized from a study on the effects of WAY-316606 on osteoclastogenesis.

Key Downstream Effects

The suppression of key osteoclast-specific genes, including TRAP, Cathepsin K, DC-STAMP, and the master regulator of osteoclast differentiation, NFATc1, demonstrates that activation of Wnt signaling by this compound has an inhibitory effect on osteoclast formation and function. This provides a molecular basis for its potential therapeutic use in bone loss disorders.

Experimental Protocols

Human Hair Follicle Organ Culture

This ex vivo model was crucial for studying the effects of this compound on human hair growth.

Detailed Methodology:

-

Tissue Source: Human scalp skin samples are obtained from patients undergoing facelift or hair transplant surgery with informed consent.

-

Follicle Isolation: Anagen VI hair follicles are isolated from the subcutaneous fat by microdissection under a dissecting microscope.

-

Culture Conditions: Isolated follicles are cultured individually in 24-well plates containing Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and an antibiotic/antimycotic solution.

-

Treatment: this compound is added to the culture medium at the desired concentration (e.g., 2 µM), with a vehicle control (e.g., DMSO) used for comparison.

-

Incubation: The cultures are maintained at 37°C in a humidified atmosphere with 5% CO2. The culture medium is replaced every 2 days.

-

Analysis: At various time points, hair follicles are harvested for downstream analysis. Hair shaft elongation is measured using an imaging system. For molecular analysis, follicles are processed for RNA or protein extraction or fixed for histology.

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to quantify the changes in mRNA levels of target genes.

Detailed Methodology:

-

RNA Extraction: Total RNA is extracted from cultured hair follicles using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: A standardized amount of RNA (e.g., 100 ng) is reverse transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

-

PCR Amplification: The qRT-PCR is performed using a thermal cycler with specific TaqMan probes for the target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the vehicle-treated control.

Immunofluorescence

This method was employed to visualize and quantify the expression of specific proteins within the hair follicle.

Detailed Methodology:

-

Tissue Preparation: Cultured hair follicles are fixed (e.g., in 4% paraformaldehyde), embedded in a suitable medium (e.g., OCT compound), and cryosectioned.

-

Staining: The sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with bovine serum albumin) to prevent non-specific antibody binding. The primary antibody against the target protein (e.g., anti-K85) is then applied, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a fluorescent dye (e.g., DAPI).

-

Imaging: The stained sections are visualized using a fluorescence microscope, and images are captured.

-

Quantification: The fluorescence intensity is quantified using image analysis software (e.g., ImageJ) to determine the relative protein expression levels.

In Vitro Osteoclastogenesis Assay

This assay is used to assess the differentiation of bone marrow-derived macrophages into mature osteoclasts.

Detailed Methodology:

-

Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. Red blood cells are lysed, and the remaining cells are cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are seeded in culture plates and stimulated with RANKL and M-CSF to induce osteoclast differentiation. This compound or a vehicle control is added to the culture medium.

-

TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of mature osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

-

Gene Expression Analysis: In parallel cultures, RNA is extracted from the cells at different time points to analyze the expression of osteoclast-specific genes by qRT-PCR.

Conclusion

This compound, through its targeted inhibition of sFRP-1, robustly activates the canonical Wnt/β-catenin signaling pathway. This activation leads to a cascade of downstream effects, including the upregulation of key Wnt target genes such as AXIN2 and LEF1. In human hair follicles, this translates to a functional increase in hair shaft keratin expression and promotion of hair growth. Conversely, in the context of bone homeostasis, this compound-mediated Wnt activation leads to the suppression of genes critical for osteoclast differentiation and function. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other modulators of the Wnt pathway. Future research employing broader, unbiased screening methods such as RNA sequencing and proteomics will likely uncover a more extensive network of downstream targets, further elucidating the multifaceted roles of Wnt signaling in health and disease.

References

- 1. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic changes in O-GlcNAcylation regulate osteoclast differentiation and bone loss via nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]

- 4. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-313318 and its Interaction with Frizzled Receptors: A Technical Overview

Introduction

The Wnt signaling pathway is a crucial and highly conserved cellular communication network that governs fundamental aspects of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a wide range of diseases, including cancer, osteoporosis, and neurodegenerative disorders. The Frizzled (FZD) family of transmembrane proteins, acting as the primary receptors for Wnt ligands, represents a key control point in this cascade. WAY-313318 has emerged as a significant small molecule modulator of this pathway, initially investigated for its potential therapeutic applications. This document provides a detailed technical overview of this compound, its mechanism of action involving the Frizzled-related protein SFRP-1, and its ultimate effect on Wnt/β-catenin signaling.

Mechanism of Action: An Indirect Modulator of Frizzled Signaling

Initial assumptions often categorize molecules affecting a pathway as direct receptor agonists or antagonists. However, the primary mechanism of this compound is more nuanced. It does not directly bind to Frizzled receptors. Instead, this compound functions as an antagonist of Secreted Frizzled-Related Protein 1 (SFRP-1).

SFRP-1 is a naturally occurring extracellular inhibitor of the Wnt signaling pathway. It acts by binding directly to Wnt ligands, sequestering them and preventing their interaction with the Frizzled-LRP5/6 co-receptor complex. By inhibiting SFRP-1, this compound effectively "inhibits an inhibitor," leading to an increase in the local concentration of active Wnt ligands available to bind to Frizzled receptors, thereby activating the downstream β-catenin signaling cascade. This ultimately results in the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to regulate target gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with SFRP-1 and its functional effect on the Wnt pathway.

Table 1: Binding Affinity of this compound for SFRP-1

| Parameter | Value | Assay Method | Source |

|---|---|---|---|

| KD | ~77 nM | Surface Plasmon Resonance (SPR) |

| IC50 | ~0.5 µM | Competitive Binding Assay | |

Table 2: Functional Activity of this compound in Cell-Based Assays

| Parameter | Value | Cell Line | Assay Type | Effect | Source |

|---|---|---|---|---|---|

| EC50 | ~100-300 nM | Various | TCF/LEF Reporter (TOPflash) | Wnt Pathway Activation |

| - | ~30-60% | Human Hair Follicles | Organ Culture | Increased Hair Shaft Production | |

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Kinetics (KD)

This protocol outlines the methodology used to determine the binding affinity and kinetics between this compound and SFRP-1.

-

Objective: To measure the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the this compound/SFRP-1 interaction.

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Procedure:

-

Immobilization: Recombinant human SFRP-1 is covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS). A reference channel is prepared similarly but without the protein (mock-coupled) to subtract non-specific binding.

-

Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to generate a range of concentrations (e.g., 1 nM to 1 µM).

-

Binding Measurement: Each concentration of this compound is injected over the SFRP-1 and reference surfaces for a defined association time, followed by an injection of running buffer for the dissociation phase.

-

Regeneration: The sensor surface is regenerated between cycles using a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.5) to remove bound analyte.

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to calculate ka, kd, and the KD (kd/ka).

-

2. TCF/LEF Reporter Assay (TOPflash Assay)

This cell-based assay quantifies the activation of the canonical Wnt/β-catenin pathway.

-

Objective: To measure the functional effect of this compound on Wnt/β-catenin signaling downstream of receptor activation.

-

Materials: HEK293T cells (or other suitable cell line), TOPflash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene), FOPflash plasmid (negative control with mutated binding sites), transfection reagent, luciferase assay substrate.

-

Procedure:

-

Transfection: Cells are co-transfected with the TOPflash (or FOPflash) plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor), and a vehicle control.

-

Incubation: Cells are incubated for an additional 18-24 hours to allow for reporter gene expression.

-

Lysis and Measurement: Cells are lysed, and the firefly (TOPflash) and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The fold change in activity relative to the vehicle control is calculated, and the data are fitted to a dose-response curve to determine the EC50 value for this compound.

-

This compound is a potent small molecule inhibitor of SFRP-1. Its mechanism of action is notable in that it activates Wnt/β-catenin signaling not by directly engaging the Frizzled receptor, but by disrupting the inhibitory action of an endogenous antagonist. This approach provides a valuable pharmacological tool for studying the Wnt pathway and holds therapeutic potential for conditions characterized by insufficient Wnt signaling, such as osteoporosis and certain hair loss disorders. The quantitative data and experimental protocols provided herein offer a foundational resource for researchers and drug development professionals working in this field.

The Structural Biology of WAY-316606 Binding to sFRP-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key antagonist of the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of Wnt signaling is implicated in numerous diseases, including cancer and osteoporosis. WAY-316606 has been identified as a small molecule inhibitor of sFRP-1, restoring Wnt signaling by preventing sFRP-1 from sequestering Wnt ligands. This technical guide provides a comprehensive overview of the binding interaction between WAY-316606 and sFRP-1. While a co-crystal structure of the complex is not publicly available, this document synthesizes the existing binding data, outlines detailed experimental protocols for its characterization, and discusses the putative binding mechanism based on homologous structures.

Introduction to sFRP-1 and the Wnt Signaling Pathway

The Wnt signaling pathway is a conserved signaling cascade essential for embryonic development and adult tissue homeostasis. The pathway is initiated when Wnt proteins bind to Frizzled (Fz) family receptors on the cell surface. sFRPs, including sFRP-1, are soluble proteins that act as antagonists by directly binding to Wnt proteins, preventing their interaction with Fz receptors.[1] sFRP-1 consists of two primary domains: an N-terminal Cysteine-Rich Domain (CRD), which is homologous to the Wnt-binding site of Fz receptors, and a C-terminal Netrin-like (NTR) domain.[2] By sequestering Wnt ligands, sFRP-1 effectively downregulates Wnt signaling.

WAY-316606 is a small molecule designed to inhibit the antagonistic action of sFRP-1.[3] By binding to sFRP-1, WAY-316606 is thought to allosterically or directly block the Wnt-binding site, thereby restoring the ability of Wnt proteins to activate their signaling cascade.[3][] This has therapeutic potential in conditions where Wnt signaling is pathologically suppressed, such as in certain bone disorders.

Quantitative Binding Data

The interaction between WAY-316606 and sFRP-1 has been quantified using biophysical and cell-based assays. The key data points are summarized below.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.08 µM | Tryptophan Fluorescence Quenching | |

| Functional Inhibition (EC50) | 0.65 µM | TCF-Luciferase Reporter Assay | |

| Functional Inhibition (IC50) | 0.5 µM | Fluorescence Polarization Assay | N/A |

Note: The IC50 value is often cited for WAY-316606 but the primary literature more frequently reports the Kd and EC50 values.

Structural Insights and Putative Binding Site

While no crystal structure of the WAY-316606/sFRP-1 complex exists, the structure of the homologous sFRP-3 CRD (PDB ID: 1IJX) provides a valuable model. The CRD of sFRPs adopts a fold with a conserved hydrophobic groove, which is the primary interface for Wnt ligand binding. It is highly probable that WAY-316606 targets this region or an allosteric site that modulates the conformation of this groove to prevent Wnt interaction.

Detailed Experimental Protocols

To fully characterize the structural biology of the WAY-316606/sFRP-1 interaction, a combination of biophysical and structural methods is required. Below are detailed protocols for key experiments.

Protein Expression and Purification

Recombinant human sFRP-1 would be expressed, typically in a mammalian (e.g., HEK293) or insect (e.g., Sf9) cell system to ensure proper post-translational modifications, and purified using affinity and size-exclusion chromatography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).

Protocol:

-

Sample Preparation: Dialyze purified sFRP-1 and dissolve WAY-316606 into the identical buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Concentrations: A typical starting point is to have the macromolecule (sFRP-1) in the cell at a concentration of ~10-20 µM and the ligand (WAY-316606) in the syringe at a 10-fold higher concentration (100-200 µM).

-

Instrument Setup: Set the cell temperature to 25°C. The injection volume is typically 2 µL per injection, with a total of 19-29 injections.

-

Data Acquisition: Perform an initial injection of 0.4 µL, followed by the series of 2 µL injections, recording the differential power required to maintain thermal equilibrium.

-

Data Analysis: Integrate the heat-rate peaks to obtain the heat per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n (stoichiometry), and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics (kon and koff rates) and affinity (Kd).

Protocol:

-

Chip Preparation: Immobilize purified sFRP-1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of WAY-316606 in running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of WAY-316606 over the sFRP-1-coated surface and a reference flow cell. Monitor the change in refractive index in real-time to generate sensorgrams.

-

Data Analysis: Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.

Protocol:

-

Probe Development: A fluorescently labeled version of WAY-316606 or a known fluorescent ligand that binds to sFRP-1 is required.

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent probe and sFRP-1.

-

Competition Assay: Add increasing concentrations of unlabeled WAY-316606.

-

Measurement: Excite the sample with polarized light and measure the emitted light parallel and perpendicular to the excitation plane. The polarization value is calculated from these intensities.

-

Data Analysis: As unlabeled WAY-316606 displaces the fluorescent probe, the polarization will decrease. Plot the polarization values against the concentration of WAY-316606 and fit the data to a competitive binding model to determine the IC50.

X-ray Crystallography

This technique aims to determine the high-resolution, three-dimensional structure of the WAY-316606/sFRP-1 complex.

Conclusion

While the precise three-dimensional structure of WAY-316606 in complex with sFRP-1 remains to be determined, the existing quantitative data confirms a high-affinity interaction. The methodologies outlined in this guide provide a robust framework for elucidating the detailed structural and thermodynamic basis of this binding event. Such information is critical for the rational design of next-generation sFRP-1 inhibitors with improved potency and selectivity, holding promise for the treatment of diseases driven by suppressed Wnt signaling.

References

WAY-313318: A Technical Guide on its Impact on Cellular Differentiation and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-313318 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By binding to and inhibiting sFRP-1, this compound effectively reactivates Wnt signaling, a critical pathway involved in the regulation of cell proliferation, differentiation, and migration.[1] This reactivation holds significant therapeutic potential, particularly in fields like regenerative medicine and oncology.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its demonstrated effects on cellular differentiation and proliferation, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

The primary mechanism of action of this compound is the inhibition of sFRP-1. sFRP-1 is a soluble protein that acts as a natural antagonist to Wnt proteins.[1][2] It binds directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors on the cell surface.[1] This interaction is a crucial negative regulatory step in the canonical Wnt/β-catenin signaling pathway.

By binding to sFRP-1, this compound prevents the sequestration of Wnt ligands, allowing them to bind to Fz receptors and their co-receptors, LRP5/6. This binding event initiates a cascade of intracellular events that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, partnering with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes that drive cellular differentiation and proliferation.

Impact on Cellular Differentiation

This compound has demonstrated significant effects on the differentiation of various cell types, primarily through the activation of the Wnt/β-catenin pathway.

Osteoblast Differentiation and Bone Formation

The canonical Wnt signaling pathway is a well-established positive regulator of bone formation. By inhibiting sFRP-1, which is known to suppress osteoblastogenesis, this compound promotes the differentiation of mesenchymal stem cells into osteoblasts. This leads to an increase in bone formation.

Quantitative Data on Osteogenic Effects of a this compound Analog (WAY-316606):

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (KD) | 0.08 µM | sFRP-1 | |

| Functional Inhibition (EC50) | 0.65 µM | Cell-based functional assay | |

| Increase in Total Bone Area | Effective at concentrations as low as 0.0001 µM | Murine calvarial organ culture |

Hair Follicle Development

The Wnt/β-catenin pathway is crucial for the regulation of hair follicle cycling and the activation of hair follicle stem cells. Activation of this pathway can stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase. While direct studies on this compound and hair follicle differentiation are emerging, its mechanism of activating Wnt signaling suggests a strong potential for promoting hair growth by stimulating the differentiation of hair follicle stem cells.

Impact on Cellular Proliferation

The effect of this compound on cellular proliferation is context-dependent and varies with the cell type.

Inhibition of Retinoblastoma Cell Proliferation

In contrast to its pro-differentiation effects, a related compound, WAY-316606, has been shown to inhibit the proliferation of retinoblastoma cells in a dose-dependent manner. This suggests that in certain cancerous cell lines, activation of the Wnt pathway may lead to anti-proliferative effects.

General Role of Wnt Signaling in Proliferation

The Wnt signaling pathway is a known regulator of cell proliferation. Dysregulation of this pathway is often implicated in various cancers. The precise effect of this compound on the proliferation of different normal and cancerous cell types requires further investigation.

Experimental Protocols and Methodologies

The following section outlines the key experimental protocols used to characterize the activity of this compound and its analogs.

sFRP-1 Inhibition and Wnt Pathway Activation Assay

A common method to screen for inhibitors of sFRP-1 involves a cell-based functional assay that measures the activation of canonical Wnt signaling.

Experimental Workflow:

Methodology:

-

Cell Line and Reporter Construct: A cell line is engineered to contain a T-cell factor (TCF)-luciferase reporter gene. This reporter system produces luciferase in response to the activation of the Wnt/β-catenin pathway.

-

Inhibition of Wnt Signaling: Recombinant human sFRP-1 is added to the cell culture medium to inhibit the baseline Wnt signaling, resulting in low luciferase expression.

-

Treatment with this compound: The cells are then treated with varying concentrations of this compound or other test compounds.

-

Measurement of Luciferase Activity: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the compound is inhibiting sFRP-1, thereby activating the Wnt pathway.

-

Data Analysis: The data is used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Binding Affinity Assay

Tryptophan fluorescence quenching is a biophysical technique used to determine the binding affinity between a protein (sFRP-1) and a small molecule (this compound).

Methodology:

-

Protein Preparation: Purified sFRP-1 is prepared in a suitable buffer.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of sFRP-1 is excited at a specific wavelength (e.g., 295 nm), and the emission is measured (e.g., at 340 nm).

-

Titration with this compound: Increasing concentrations of this compound are added to the sFRP-1 solution.

-

Fluorescence Quenching: The binding of this compound to sFRP-1 causes a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence signal.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the data is fitted to a binding equation to determine the dissociation constant (KD).

Ex Vivo Bone Formation Assay

The murine calvarial organ culture assay is an ex vivo model used to assess the anabolic activity of compounds on bone formation.

Methodology:

-

Tissue Isolation: Calvaria (skullcaps) are dissected from neonatal mice.

-

Organ Culture: The calvaria are cultured in a chemically defined medium.

-

Treatment: The cultures are treated with this compound at various concentrations.

-

Assessment of Bone Formation: After a culture period (e.g., 72 hours), the calvaria are fixed, stained (e.g., with von Kossa for mineralized bone), and imaged.

-

Quantification: The total bone area is quantified using image analysis software to determine the effect of the compound on bone formation.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of sFRP-1 that activates the canonical Wnt signaling pathway. This mechanism of action has demonstrated significant pro-differentiative effects in osteoblasts and holds promise for stimulating hair follicle development. Its impact on cell proliferation appears to be cell-type specific, with inhibitory effects observed in retinoblastoma cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and similar molecules.

Future research should focus on:

-

Elucidating the full range of cell types responsive to this compound-mediated Wnt activation.

-

Investigating the long-term effects and safety profile of this compound in in vivo models.

-

Exploring the therapeutic potential of this compound in a broader range of diseases, including osteoporosis, hair loss disorders, and specific cancers.

This in-depth understanding of this compound's impact on cellular differentiation and proliferation will be crucial for its potential translation into novel therapeutic strategies.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of sFRP-1 Inhibitors

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific pharmacokinetic or pharmacodynamic data for the compound designated as WAY-313318 (CAS 351993-88-9). While identified as an active molecule, detailed studies characterizing its absorption, distribution, metabolism, excretion, and pharmacological effects have not been published.

This guide will therefore focus on the closely related and well-characterized small molecule inhibitors of Secreted Frizzled-Related Protein-1 (sFRP-1), WAY-316606 and the compound identified by CAS number 915754-88-0. These compounds share a common mechanism of action by targeting sFRP-1, a key antagonist of the Wnt signaling pathway. The data presented here is intended to provide a comprehensive understanding of the pharmacology of this class of inhibitors for researchers, scientists, and drug development professionals.

Core Concepts: Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding PK is crucial for optimizing drug dosage and administration routes to achieve therapeutic concentrations at the target site.

Pharmacodynamics (PD) , on the other hand, is the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

Quantitative Data Summary

The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for the sFRP-1 inhibitors WAY-316606 and the compound with CAS 915754-88-0.

Table 1: In Vitro Pharmacokinetic & Pharmacodynamic Parameters

| Parameter | Value | Compound | Assay | Source |

| Binding Affinity (Kd) | 0.08 µM | WAY-316606 | Tryptophan Fluorescence Quenching | [Not specified in abstracts] |

| Functional Potency (EC50) | 0.65 µM | WAY-316606 | TCF-Luciferase Reporter Assay | [Not specified in abstracts] |

| Functional Potency (EC50) | 1.27 µM | sFRP-1 Inhibitor (CAS 915754-88-0) | U2OS-based Reporter Assay | [Not specified in abstracts] |

| In Vitro Half-Life (Rat Microsomes) | 12 min | sFRP-1 Inhibitor (CAS 915754-88-0) | Microsomal Stability Assay | [Not specified in abstracts] |

| In Vitro Half-Life (Human Microsomes) | 26.7 min | sFRP-1 Inhibitor (CAS 915754-88-0) | Microsomal Stability Assay | [Not specified in abstracts] |

| Aqueous Solubility (pH 7.4) | 26 µg/mL | sFRP-1 Inhibitor (CAS 915754-88-0) | Solubility Assay | [Not specified in abstracts] |

Mechanism of Action: Wnt Signaling Pathway

WAY-316606 and related compounds function by inhibiting sFRP-1. sFRP-1 is a natural antagonist of the Wnt signaling pathway. By binding to Wnt ligands, sFRP-1 prevents their interaction with the Frizzled (FZD) and LRP5/6 co-receptors on the cell surface. This inhibition of Wnt signaling leads to the degradation of β-catenin, a key intracellular signaling molecule.

By inhibiting sFRP-1, these small molecules effectively "release the brakes" on the Wnt pathway. This allows Wnt ligands to bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cellular processes such as bone formation and hair follicle development.

Signaling Pathway Diagram

Methodological & Application

Application Notes and Protocols for WAY-313318 In Vitro Hair Follicle Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro assay of WAY-313318 (also known as WAY-316606) on human hair follicle organ cultures. This compound is a potent antagonist of Secreted Frizzled-Related Protein 1 (SFRP1), a known inhibitor of the Wnt/β-catenin signaling pathway. By inhibiting SFRP1, this compound promotes the Wnt/β-catenin pathway, which is crucial for hair follicle development and growth.[1][2] This document outlines the materials, methods, and data analysis procedures for assessing the efficacy of this compound in stimulating hair growth ex vivo.

Introduction

The Wnt/β-catenin signaling pathway plays a critical role in the regulation of hair follicle morphogenesis and cycling.[1][2] SFRP1 is a key negative regulator of this pathway. Its inhibition presents a promising therapeutic strategy for hair loss. This compound has been identified as a specific antagonist of SFRP1. Ex vivo culture of human hair follicles provides a valuable model for studying the effects of compounds on hair growth in a system that closely mimics the in vivo environment. This protocol details the isolation, culture, and treatment of human hair follicles with this compound and the subsequent analysis of hair growth parameters.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of WAY-316606 on human hair follicle culture.

| Parameter | Control (Vehicle) | WAY-316606 (2 µM) | Duration | Reference |

| Hair Shaft Elongation (mm) | Baseline | Significant increase from day 2 | 6 days | |

| K85 Protein Quantification (arbitrary units) | Baseline | Increased | 48 hours | |

| Anagen VI Hair Follicles (%) | Lower Percentage | Higher Percentage | 6 days | |

| Catagen Hair Follicles (%) | Higher Percentage | Lower Percentage | 6 days |

Experimental Protocols

Isolation of Human Hair Follicles

-

Obtain human scalp skin samples with informed consent and ethical approval.

-

Store the tissue in a sterile, ice-cold buffer (e.g., Williams E medium) supplemented with antibiotics.

-

Under a dissecting microscope, use fine forceps and a scalpel to isolate individual anagen VI hair follicles from the subcutaneous fat.

-

Ensure the integrity of the hair bulb and the surrounding connective tissue sheath.

-

Trim the follicles to a uniform length, typically just below the sebaceous gland.

Hair Follicle Organ Culture

-

Prepare Williams E medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 1% antibiotic-antimycotic solution.

-

Place individual, isolated hair follicles into single wells of a 24-well suspension culture plate containing 1 mL of the prepared culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

Treatment with this compound

-

Prepare a stock solution of this compound (WAY-316606) in a suitable solvent, such as DMSO. A 10 mM stock solution can be prepared by dissolving 10 mg of WAY-316606 in 2,229.8 μL of DMSO.

-

On day 1 of culture, add this compound to the culture medium to achieve the desired final concentration (e.g., 2 µM).

-

A vehicle control (e.g., 0.02% DMSO) should be run in parallel.

-

Continue the culture for the desired experimental period (e.g., 6 days), changing the medium with freshly prepared this compound or vehicle every 2-3 days.

Assessment of Hair Growth

-

Hair Shaft Elongation:

-

At the beginning of the experiment (Day 0) and at subsequent time points (e.g., every 2 days for 6 days), capture digital images of each hair follicle using a microscope with a calibrated eyepiece or imaging software.

-

Measure the length of the hair shaft from the base of the hair bulb to the tip of the hair fiber.

-

Calculate the change in hair shaft length over time.

-

-

Hair Cycle Analysis (Immunofluorescence):

-

After the treatment period, fix the hair follicles in 4% paraformaldehyde.

-

Embed the follicles in paraffin and section them.

-

Perform immunofluorescence staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) to determine the hair cycle stage (anagen, catagen).

-

Quantify the percentage of hair follicles in each stage.

-

-

Keratin Expression Analysis:

-

Perform immunofluorescence staining for hair-specific keratins, such as Keratin 85 (K85), to assess the integrity and growth of the hair shaft.

-

Quantify the fluorescence intensity to compare protein expression levels between treated and control groups.

-

Mandatory Visualizations

References

Application Notes and Protocols for Cell-Based Assays Using WAY-313318

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-313318 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a key antagonist of the canonical Wnt signaling pathway, a critical pathway involved in cell fate determination, proliferation, and differentiation. By binding to sFRP-1, this compound prevents its interaction with Wnt ligands, leading to the activation of the Wnt/β-catenin signaling cascade. This activation has shown potential therapeutic applications in promoting bone formation and stimulating hair growth.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and its analogs, such as WAY-316606. The protocols cover the primary functional assessment of Wnt pathway activation, as well as downstream effects on cell differentiation and viability.

Data Presentation

The following tables summarize quantitative data for WAY-316606, a closely related and more potent analog of this compound. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of WAY-316606

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 0.65 µM | TCF/LEF Luciferase Reporter Assay (U2OS cells) | |

| Kᵢ | Not Reported | - | - |

| IC₅₀ | Not Reported | - | - |

Table 2: Illustrative Dose-Response Data for a TCF/LEF Reporter Assay

| Concentration of WAY-316606 (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 0.01 | 1.5 ± 0.2 |

| 0.1 | 3.2 ± 0.4 |

| 0.5 | 8.5 ± 1.1 |

| 1 | 15.2 ± 2.0 |

| 5 | 25.8 ± 3.5 |

| 10 | 26.1 ± 3.8 |

Note: This table presents illustrative data based on the known EC₅₀ to guide researchers in experimental design. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for the described cell-based assays.

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay

This assay is the primary method to quantify the activation of the canonical Wnt signaling pathway.

Materials:

-

HEK293T or U2OS cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a non-responsive promoter (e.g., FOPFlash)

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or U2OS cells in a white, clear-bottom 96-well plate at a density of 2-5 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a serial dilution.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation

This assay assesses a key marker of early osteoblast differentiation, a downstream effect of Wnt pathway activation.

Materials:

-

Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1)

-

Osteogenic differentiation medium (basal medium supplemented with ascorbic acid and β-glycerophosphate)

-

This compound

-

DMSO (vehicle control)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 3 M NaOH)

-

96-well plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Seeding and Differentiation: Seed cells in a 96-well plate and culture until confluent. Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle control.

-

Culture: Culture the cells for 7-14 days, replacing the medium every 2-3 days.

-

Cell Lysis: After the differentiation period, wash the cells with PBS and lyse them with cell lysis buffer.

-

ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the ALP activity to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA) to account for differences in cell number.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is important to assess whether the observed effects of this compound are due to specific pathway modulation or general cytotoxicity.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-